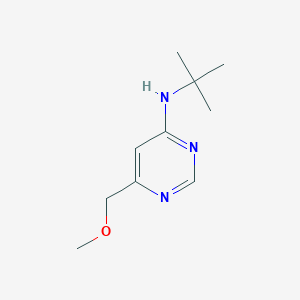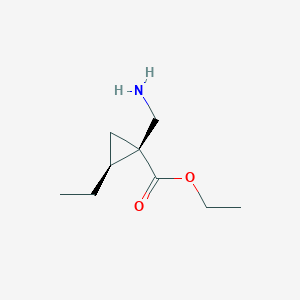![molecular formula C11H26Cl3N3O B1485959 2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol trihydrochloride CAS No. 2203070-30-6](/img/structure/B1485959.png)
2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol trihydrochloride
Übersicht
Beschreibung
2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol trihydrochloride (2-PEPT) is an organic compound composed of a nitrogen-containing heterocyclic ring, a piperazine ring, and an ethyl group. It is a synthetic derivative of the naturally occurring neurotransmitter gamma-aminobutyric acid (GABA). 2-PEPT has a variety of applications in scientific research, including being used as a tool to study the physiological effects of GABA and as a potential therapeutic agent for various neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol trihydrochloride has been used in scientific research for a variety of purposes. It has been used to study the physiological effects of GABA, as well as to study the effects of GABA receptor agonists and antagonists. It has also been used to investigate the effects of drugs on the central nervous system, as well as to investigate the effects of drugs on behavior.
Wirkmechanismus
2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol trihydrochloride acts as an agonist of the GABA receptor, meaning that it binds to the receptor and activates it. This activation of the receptor results in an increase in the activity of the neurotransmitter GABA, which in turn results in a decrease in the activity of other neurotransmitters, such as glutamate and dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and anticonvulsant effects. It has also been shown to have a protective effect on the brain and to reduce the risk of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol trihydrochloride has several advantages for use in laboratory experiments. It is a synthetic compound, so it is easier to obtain and use than natural compounds such as GABA. It is also more stable than natural compounds, making it easier to store and transport. However, it is important to note that this compound is not approved for use in humans, so it is important to use caution when using it in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol trihydrochloride. These include investigating its potential therapeutic applications for neurological disorders, such as epilepsy and anxiety; exploring its potential use as an anti-addiction agent; and studying its potential use as an antidepressant. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[4-(pyrrolidin-2-ylmethyl)piperazin-1-yl]ethanol;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.3ClH/c15-9-8-13-4-6-14(7-5-13)10-11-2-1-3-12-11;;;/h11-12,15H,1-10H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSWEQQNRBSEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCN(CC2)CCO.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Pyrrolidin-1-ylmethylbicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1485886.png)
![7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1485888.png)
![Spiro[4.7]dodecan-1-one](/img/structure/B1485889.png)
![4-[(Oxan-4-yl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1485890.png)
![4-[2-(Oxan-4-yl)ethyl]piperidine hydrochloride](/img/structure/B1485891.png)
![1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole](/img/structure/B1485893.png)



